p-Toluenesulfonamide, N-(3-diethylaminopropyl)-
Overview
Description
p-Toluenesulfonamide, N-(3-diethylaminopropyl)-: is an organic compound belonging to the class of sulfonamides. It is characterized by the presence of a toluenesulfonamide group attached to a 3-diethylaminopropyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- typically involves the reaction of p-toluenesulfonyl chloride with N-(3-diethylaminopropyl)amine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Toluenesulfonamide, N-(3-diethylaminopropyl)- can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is investigated for its antimicrobial and anticancer properties.
Industry: In the industrial sector, p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is used in the production of dyes, pigments, and polymers. It is also used as a stabilizer in the formulation of various chemical products.
Mechanism of Action
The mechanism of action of p-Toluenesulfonamide, N-(3-diethylaminopropyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate the activity of pathways involved in fluid secretion, bone resorption, and other biological functions .
Comparison with Similar Compounds
p-Toluenesulfonamide: A simpler analog without the diethylaminopropyl group.
N-Methyl-p-toluenesulfonamide: Contains a methyl group instead of the diethylaminopropyl group.
Benzenesulfonamide: Lacks the toluene group and has a simpler structure.
Uniqueness: p-Toluenesulfonamide, N-(3-diethylaminopropyl)- is unique due to the presence of the 3-diethylaminopropyl group, which imparts specific chemical and biological properties. This structural feature enhances its solubility, reactivity, and interaction with biological targets compared to its simpler analogs .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-4-16(5-2)12-6-11-15-19(17,18)14-9-7-13(3)8-10-14/h7-10,15H,4-6,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMPZJKTZVLGQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186133 | |
Record name | p-Toluenesulfonamide, N-(3-diethylaminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32411-06-6 | |
Record name | p-Toluenesulfonamide, N-(3-diethylaminopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032411066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Toluenesulfonamide, N-(3-diethylaminopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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